molecular formula C6H8ClF6N B1455395 3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride CAS No. 1315368-84-3

3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride

Cat. No. B1455395
M. Wt: 243.58 g/mol
InChI Key: IOELUPWFNZWTOB-UHFFFAOYSA-N
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Description

3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is a highly potent and selective inhibitor of the human dopamine transporter (hDAT), which plays a crucial role in regulating the levels of dopamine in the brain.

Scientific Research Applications

Stereoselectivity in Metal Complex Reactions

Research has revealed the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which includes compounds related to 3,3-bis(trifluoromethyl)pyrrolidine hydrochloride. These compounds demonstrate interesting behavior in coordination with metal ions like CuII, with potential applications in the study of metal complexes and their stereochemistry (Bernauer, Chuard, & Stoeckli-Evans, 1993).

Molecular Dynamics and Thermodynamic Properties

A study combining experimental and molecular dynamics approaches focused on pyridinium-based ionic liquids, closely related to 3,3-bis(trifluoromethyl)pyrrolidine hydrochloride. It explored their thermodynamic and transport properties, offering insights into the behavior of these compounds in various states (Cadena et al., 2006).

Dielectric Performance of Polymers

Functional polynorbornenes containing pyrrolidine moiety, related to 3,3-bis(trifluoromethyl)pyrrolidine hydrochloride, show significant promise as dielectric materials. Their synthesis and properties, especially their thermal stability and high dielectric constants, highlight potential applications in electronics, particularly in thin film capacitors (You et al., 2013).

Catalysis and Hydrofunctionalization

A study on bis(imino)pyridine cobalt-catalyzed alkene isomerization-hydroboration utilized pyrrolidine substituents, similar to 3,3-bis(trifluoromethyl)pyrrolidine hydrochloride, demonstrating their effectiveness in catalyzing reactions with high activity and selectivity. This research has potential applications in organic synthesis and catalysis (Obligacion & Chirik, 2013).

Organocatalytic Synthesis

Research on organocatalytic 1,3-dipolar cycloaddition reactions has led to the synthesis of compounds featuring vicinally bis(trifluoromethyl)-substituted pyrrolidine units. This highlights the utility of 3,3-bis(trifluoromethyl)pyrrolidine hydrochloride in synthesizing complex molecular structures with multiple stereogenic centers (Zhu et al., 2019).

properties

IUPAC Name

3,3-bis(trifluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F6N.ClH/c7-5(8,9)4(6(10,11)12)1-2-13-3-4;/h13H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOELUPWFNZWTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
VS Yarmolchuk, OV Shishkin… - European Journal of …, 2013 - Wiley Online Library
A practical synthetic approach to the construction of a library of three isomeric/homologous β‐trifluoromethyl‐substituted pyrrolidines is disclosed. All products were prepared in …

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